1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an imidazolidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Piperidine ring incorporation: The benzimidazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Imidazolidine-dione formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the imidazolidine-dione structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity, while the imidazolidine-dione structure may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are often studied for their pharmacological properties.
Imidazolidine-dione derivatives: These compounds are known for their stability and potential medicinal applications.
Uniqueness: 1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to the combination of these three distinct moieties within a single molecule
Properties
IUPAC Name |
1-[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-20-13-26(22(30)27(20)17-4-2-1-3-5-17)16-8-10-25(11-9-16)21(29)15-6-7-18-19(12-15)24-14-23-18/h1-7,12,14,16H,8-11,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZJBFWMAMKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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